N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
“N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazoles are bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are of great interest due to their wide range of biological activities and medicinal applications .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be divided into conventional multistep processes and one-pot, atom economy procedures . These methods are realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a bicyclic structure composed of fused benzene and thiazole rings .Chemical Reactions Analysis
Benzothiazoles, including “this compound”, are highly reactive and can participate in a variety of chemical reactions . They can be used as building blocks for organic and organoelement synthesis, including the synthesis of pharmacologically active heterocycles .Scientific Research Applications
Pharmacokinetics and Metabolism
A study on the disposition and metabolism of a novel orexin 1 and 2 receptor antagonist, SB-649868, which shares a structural similarity to benzothiazoles, highlighted its extensive metabolism and elimination patterns. This research provides insights into the pharmacokinetic properties of such compounds, including absorption, distribution, metabolism, and excretion processes (Renzulli et al., 2011).
Therapeutic Efficacy
Research on therapeutic efficacy and safety of new antimycotic sertaconazole for treating Pityriasis versicolor shows the potential medical applications of benzothiazole derivatives. This study demonstrates the effectiveness and safety profile of sertaconazole, providing a foundation for the therapeutic use of similar compounds (Nasarre et al., 1992).
Environmental Presence
A study on benzothiazoles in indoor air from Albany, New York, USA, investigated the occurrence and implications of inhalation exposure to benzothiazoles. This research is crucial for understanding the environmental distribution and potential health risks associated with exposure to benzothiazole compounds (Wan et al., 2016).
Mechanism of Action
Target of Action
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide, a derivative of benzothiazole, has been associated with a wide range of biological activities Benzothiazole derivatives have been reported to inhibit various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others . These enzymes play crucial roles in various biological processes, including DNA replication, cell wall synthesis, and metabolic pathways.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the target enzymes . This inhibition can disrupt the normal functioning of the cell, leading to various downstream effects.
Biochemical Pathways
For instance, the inhibition of DNA gyrase can disrupt DNA replication, while the inhibition of dihydroorotase can affect pyrimidine biosynthesis .
Pharmacokinetics
One study suggested that similar compounds have a favorable pharmacokinetic profile .
Result of Action
The inhibition of target enzymes by benzothiazole derivatives can lead to disruption of normal cellular functions, potentially leading to cell death .
Future Directions
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-7-10(16)12-11(9)17-14(20-12)18-13(19)8-4-2-1-3-5-8/h1-7H,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZASPWHEHVINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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